molecular formula C19H18N4O3 B2851060 N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide CAS No. 1448066-50-9

N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide

Cat. No. B2851060
CAS RN: 1448066-50-9
M. Wt: 350.378
InChI Key: QZCGHXKCBLAHBU-UHFFFAOYSA-N
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Description

The compound “N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Scientific Research Applications

Medicinal Chemistry: Pharmacophore in Drug Design

The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in pharmaceutical ingredients with diverse therapeutic effects . For instance, derivatives of this motif have been used in drugs like ataluren for Duchenne muscular dystrophy and opicapone as adjunctive therapy for Parkinson’s disease . The presence of the 1,2,4-oxadiazole ring in the compound under discussion suggests potential applications in designing novel therapeutic agents targeting various diseases.

Cancer Therapy: Inhibitors of Human Carbonic Anhydrase Isoforms

Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The structural features of our compound could be explored for developing new inhibitors that can selectively target cancer-related enzymes.

Age-Related Diseases: Treatment Agents

Research has indicated that 1,2,4-oxadiazole derivatives can act as agents for treating age-related diseases . The compound’s structure could be modified to enhance its efficacy and specificity for age-related cellular targets.

Antimicrobial Activity: Against Salmonella Typhi

Oxadiazole derivatives have shown significant activity against Salmonella typhi, the causative agent of typhoid fever . The compound could be investigated for its potential as a novel antimicrobial agent, given its structural similarity to active oxadiazole derivatives.

Development of Energetic Materials

The 1,2,4-oxadiazole ring has been utilized in the development of energetic materials due to its stability and energetic performance . The compound could be a candidate for creating new materials with improved energetic properties.

Organic Synthesis: Rearrangement into Other Heterocycles

Due to the low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis . This feature could be harnessed in synthetic pathways to generate novel organic compounds.

Fluorescent Dyes and OLEDs

Oxadiazole derivatives have been used to develop fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structural framework could be adapted for use in these applications, potentially leading to new materials with desirable optical properties.

Insecticides and Sensors

The 1,2,4-oxadiazole core is also found in insecticides and has been incorporated into sensors . The compound could be explored for its utility in agricultural and environmental monitoring applications.

properties

IUPAC Name

N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCGHXKCBLAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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